

An In-depth Technical Guide to Click Chemistry with Azido-PEG4-NHS Ester

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Compound of Interest		
Compound Name:	Azido-PEG4-NHS ester	
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This guide provides a comprehensive overview of **Azido-PEG4-NHS ester**, a versatile heterobifunctional crosslinker, and its application in click chemistry for bioconjugation. We will delve into its chemical properties, provide detailed experimental protocols for its use, and present quantitative data to inform experimental design.

Introduction to Azido-PEG4-NHS Ester and Click Chemistry

Azido-PEG4-NHS ester is a chemical reagent that facilitates the covalent labeling of biomolecules.[1][2][3] It comprises three key components: an N-hydroxysuccinimide (NHS) ester, a tetraethylene glycol (PEG4) spacer, and a terminal azide group.[4] The NHS ester reacts with primary amines, such as the side chain of lysine residues on proteins, to form a stable amide bond.[5] The flexible, hydrophilic PEG4 spacer enhances solubility and minimizes steric hindrance.[4] The azide group serves as a handle for "click chemistry," a set of rapid, specific, and high-yield chemical reactions.[3]

The most common click chemistry reaction involving azides is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with an alkyne-containing molecule.[4] An alternative is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore suitable for live-cell applications.

[3] This two-step approach of amine labeling followed by a bioorthogonal click reaction makes



Azido-PEG4-NHS ester a powerful tool for a wide range of applications, including protein and antibody labeling, drug conjugation, and nanoparticle functionalization.[4]

Physicochemical and Reactivity Data

For successful bioconjugation, it is crucial to understand the properties and reactivity of **Azido-PEG4-NHS ester**. The following tables summarize key quantitative data.

Property	Value
Molecular Weight	388.37 g/mol
Chemical Formula	C15H24N4O8
Purity	>95% (HPLC)
Appearance	Colorless to slightly yellow oil
Solubility	Soluble in DMSO, DMF, DCM, THF, Chloroform
Storage	Store at -20°C, desiccated.[3]

Table 1: Physicochemical Properties of Azido-PEG4-NHS Ester.

The reactivity of the NHS ester is highly dependent on pH and temperature, primarily due to the competing hydrolysis reaction in aqueous solutions.

рН	Temperature (°C)	Half-life of NHS Ester Hydrolysis
7.0	0	4-5 hours
8.6	4	10 minutes
8.3-8.5	Room Temperature	Optimal for efficient conjugation

Table 2: Hydrolysis Rates of NHS Esters in Aqueous Buffers.[1][2]



Parameter	Condition	Typical Value/Range
Reaction pH	For NHS ester-amine coupling	7.2 - 8.5
Reaction Time	For NHS ester-amine coupling at room temperature	0.5 - 4 hours
Molar Excess of Reagent	Azido-PEG4-NHS ester to protein for antibody labeling	10 to 20-fold
Organic Solvent	Maximum concentration in the reaction mixture	<10% (v/v)

Table 3: General Reaction Conditions for NHS Ester Coupling.[1][5][6]

Experimental Protocols

This section provides detailed methodologies for common applications of **Azido-PEG4-NHS** ester.

Protocol for Labeling an Antibody with Azido-PEG4-NHS Ester

This protocol describes the introduction of azide groups onto an antibody for subsequent click chemistry conjugation.

Materials:

- Antibody of interest (in an amine-free buffer like PBS, pH 7.4)
- Azido-PEG4-NHS ester
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis cassette suitable for the antibody's molecular weight

Procedure:



- Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in an amine-free buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer like PBS.
- Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS ester in anhydrous DMSO or DMF.
- Labeling Reaction:
 - Add a 10- to 20-fold molar excess of the Azido-PEG4-NHS ester solution to the antibody solution.
 - The final concentration of the organic solvent should not exceed 10% (v/v).[5]
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[6]
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
- Purification: Remove excess, unreacted reagent and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-labeled antibody (from Protocol 3.1) to an alkyne-containing molecule.

Materials:

- Azide-labeled antibody
- Alkyne-containing molecule of interest
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)



- Sodium ascorbate
- Degassed buffer (e.g., PBS)

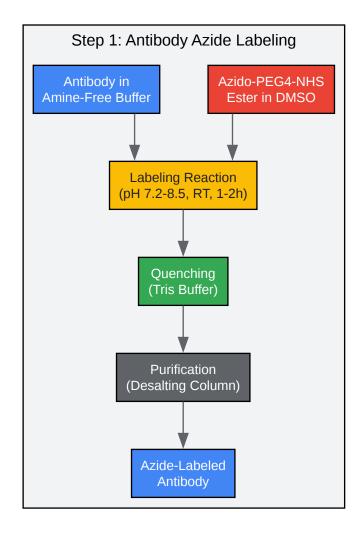
Procedure:

- Reaction Setup:
 - In a microcentrifuge tube, add the azide-labeled antibody to the desired final concentration (e.g., 1 mg/mL) in a degassed buffer.
 - Add the alkyne-containing molecule to a final concentration that is in molar excess to the antibody (e.g., 10-fold molar excess).
- Catalyst Premix Preparation:
 - In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio. For a final CuSO₄ concentration of 1 mM, mix 5 μL of 20 mM CuSO₄ with 5 μL of 100 mM THPTA.
 - Let the mixture stand for 2-3 minutes.
- Initiation of Reaction:
 - Add the CuSO₄/THPTA premix to the antibody/alkyne mixture.
 - Add freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
- Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.
- Purification: Purify the antibody conjugate using a desalting column or dialysis to remove excess reagents and the copper catalyst.

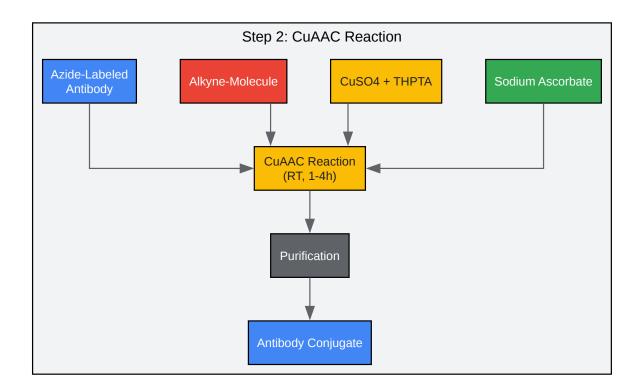
Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and reaction mechanisms.

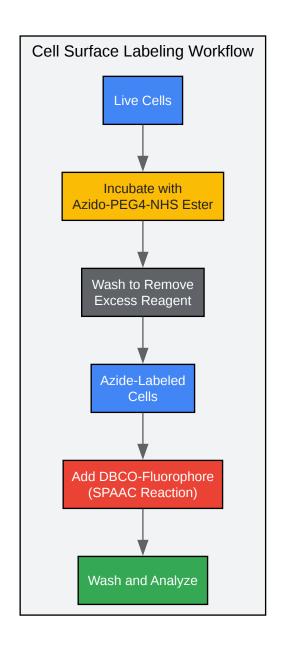












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